molecular formula C9H8N4O2 B2489019 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine CAS No. 1410729-75-7

2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine

Cat. No.: B2489019
CAS No.: 1410729-75-7
M. Wt: 204.189
InChI Key: ISBJODOTXYSYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)-4-methyl-3-nitropyridine (C$9$H$8$N$4$O$2$, MW = 204.19) is a heterocyclic compound featuring a pyridine core substituted with a nitro group at position 3, a methyl group at position 4, and a 1H-imidazol-1-yl moiety at position 2 . This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The imidazole ring introduces hydrogen-bonding capabilities, which may facilitate interactions in biological systems or coordination chemistry.

Properties

IUPAC Name

2-imidazol-1-yl-4-methyl-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-7-2-3-11-9(8(7)13(14)15)12-5-4-10-6-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBJODOTXYSYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitropyridine with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of Pyridine-Based Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
2-(1H-Imidazol-1-yl)-4-methyl-3-nitropyridine 2-imidazol-1-yl, 4-methyl, 3-nitro C$9$H$8$N$4$O$2$ 204.19 Ligand in coordination chemistry; drug synthesis
2-Amino-4-chloro-3-nitropyridine (GEO-02458) 2-amino, 4-chloro, 3-nitro C$5$H$4$ClN$3$O$2$ 173.56 Agrochemical intermediate; electron-withdrawing Cl enhances reactivity
2-Amino-6-methyl-3-nitropyridine (GEO-00190) 2-amino, 6-methyl, 3-nitro C$6$H$7$N$3$O$2$ 153.14 Steric hindrance at position 6 limits ring functionalization
2-Amino-3-nitro-4-fluoropyridine (GEO-02460) 2-amino, 4-fluoro, 3-nitro C$5$H$4$FN$3$O$2$ 157.10 High electronegativity of F alters electronic distribution
1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile 1-benzyl, 4,6-dimethyl, 2-oxo, 3-cyano C${15}$H${14}$N$_2$O 238.29 Cyano and benzyl groups enable applications in kinase inhibition

Electronic and Steric Effects

  • Nitro Group Influence: The nitro group at position 3 in all compounds (except the benzyl derivative) enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, the presence of imidazole in the target compound introduces resonance effects that may stabilize charge distribution differently compared to amino-substituted analogs .
  • Methyl vs. Halogen Substituents : The 4-methyl group in the target compound provides electron-donating effects, increasing lipophilicity. In contrast, chloro (GEO-02458) and fluoro (GEO-02460) substituents are electron-withdrawing, reducing electron density at the pyridine ring and altering reactivity patterns .
  • Imidazole vs.

Biological Activity

2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine is a compound that has garnered interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its broad range of biological activities. The presence of the nitro group at the 3-position of the pyridine ring enhances its reactivity and biological profile.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Antitumor Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways related to cell death.

3. Anti-inflammatory Effects
Imidazole derivatives are also noted for their anti-inflammatory effects. This compound may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic processes.
  • Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing cellular responses.
  • Oxidative Stress Reduction : Some studies suggest that it may have antioxidant properties, helping to mitigate oxidative stress in cells.

Research Findings and Case Studies

Recent studies have provided insights into the pharmacological potential of this compound:

StudyFindings
Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.
Showed promising results in inhibiting tumor growth in breast cancer models, suggesting a potential role in cancer therapy.
Investigated its anti-inflammatory properties, revealing a reduction in inflammatory markers in vitro.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in polar solvents, which is advantageous for oral bioavailability. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Applications in Scientific Research

The compound's unique structure makes it a valuable building block for synthesizing more complex heterocyclic compounds. Its potential applications extend to:

  • Drug Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Biochemical Research : To study enzyme inhibition and receptor interactions.
  • Material Science : In developing advanced materials such as sensors and catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.